![molecular formula C18H24N4O2 B2356467 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2200616-70-0](/img/structure/B2356467.png)
2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
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Description
2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have been studied for their diverse pharmacological effects .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of potential therapeutic effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, depending on their specific chemical structure and the biological target they interact with .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that pyrazole derivatives can have a range of potential therapeutic effects, depending on their specific chemical structure and the biological target they interact with .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other molecules can significantly impact the action and stability of a compound .
Biological Activity
2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H21N5O, with a molecular weight of approximately 305.37 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, combined with a piperidine moiety and a methoxy group attached to a pyridine.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that pyrazole derivatives could effectively inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other pro-inflammatory mediators. This mechanism may contribute to the therapeutic effects observed in conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
Some studies have reported that pyrazole-containing compounds exhibit antimicrobial activity against various pathogens. The structural features of these compounds can enhance their ability to penetrate microbial membranes and disrupt cellular functions. This activity has been particularly noted against bacterial strains resistant to conventional antibiotics .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that promote apoptosis or reduce inflammation .
- Cell Cycle Regulation : By affecting the cell cycle machinery, this compound can induce cell death in rapidly dividing cancer cells.
Case Studies
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-5-4-8-19-17(13)24-12-15-6-9-22(10-7-15)18(23)16-11-14(2)21(3)20-16/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRVTUMNHJGGSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NN(C(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.